{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid
Description
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 3-position and a methylcarbamoyl amino group at the 4-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal and materials chemistry .
Properties
IUPAC Name |
[3-methyl-4-(methylcarbamoylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c1-6-5-7(10(14)15)3-4-8(6)12-9(13)11-2/h3-5,14-15H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZOIHCUKYNYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids often involves hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is rapid and allows for the large-scale production of boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronate ester or boronic anhydride.
Reduction: The boronic acid can be reduced to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronate esters, while reduction yields boranes.
Scientific Research Applications
It appears the query is about the applications of (3-Methyl-4-[(methylcarbamoyl)amino]phenyl)boronic acid. However, the search results do not directly address the applications of this specific compound. Instead, the search results discuss boronic acids and their derivatives in general, or focus on other specific boronic acid compounds. Therefore, an accurate and detailed article focusing solely on the applications of "(3-Methyl-4-[(methylcarbamoyl)amino]phenyl)boronic acid" cannot be composed based on the provided search results.
It is possible to provide some general information on boronic acids and their applications based on the search results.
Boronic acids and their derivatives have a variety of applications, including uses as anticancer, antibacterial, and antiviral agents, as well as in sensors and delivery systems .
Selective Delivery of Drugs
- Boronic acids can bind to the 1,2- and 1,3-diols of glycocalyx, a polysaccharide that covers the surface of cancer cells, forming boronate esters, which can enhance drug selectivity towards cancer cells .
- For example, camptothecin, an anticancer drug, can be selectively released directly to cancer cells through the oxidation of 10-boronic acid to 10-OH by H2O2, which is present in high levels in cancer cells .
Antibacterial Activity
- Boronic acids are bioisosteres of the carbonyl group present in β-lactam, which led to the creation of BATSI (Boronic Acid Transition State Inhibitors) with higher affinity .
- These compounds bind covalently and reversibly to serine residue S318, tyrosine residue Y150, and lysine residue K67 of class C β-lactamases, with the hydroxyl group of boronic acid responsible for this inhibitor-enzyme interaction .
- Some boronic acid derivatives have proven very effective against problematic highly resistant bacteria strains found in hospitals .
Other Applications
- Phenylboronic acid nitrogen mustards have been shown to reduce the size of TNBC-derived tumors in mice .
- Boronate-conjugated chitosan (CS) has been investigated for urothelial mucoadhesiveness to prolong drug residence time in the bladder for bladder cancer treatment .
- Bis(indolyl)methane boronic acid derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
The mechanism of action of {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols. This property allows it to interact with various biological molecules, such as enzymes, and inhibit their activity. The molecular targets and pathways involved include serine proteases and kinase enzymes, which are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid () :
This compound shares the methylcarbamoyl group but positions it at the 2-position with a fluorine substituent at the 5-position. The electron-withdrawing fluorine atom enhances the boronic acid's reactivity in cross-coupling reactions compared to the target compound's 3-methyl group, which is electron-donating. This difference may lead to divergent regioselectivity in Suzuki reactions .(4-Carbamoylphenyl)boronic Acid () :
The absence of a methyl group and the direct attachment of a carbamoyl group (instead of methylcarbamoyl) reduces steric hindrance. Crystallographic studies show that the carbamoyl group forms hydrogen-bonded sheets via N–H···O interactions, while the target compound’s methylcarbamoyl group may introduce additional C–H···O bonds, altering crystal packing .
Functional Group Variations
- (4-(Dimethylcarbamoyl)phenyl)boronic Acid (): Replacing the methylcarbamoyl group with dimethylcarbamoyl increases hydrophobicity (LogP: 1.2 vs. ~0.5 for the target compound) and reduces hydrogen-bond donor capacity (0 vs. 2 donors). This diminishes solubility in aqueous media but may improve membrane permeability in biological systems .
- 3-Aminophenylboronic Acid (): The primary amine at the 3-position lacks the steric bulk and hydrogen-bond acceptor properties of the methylcarbamoyl group. This simpler structure exhibits higher solubility in polar solvents (e.g., water) but lower stability under acidic conditions due to protonation of the amine .
Physicochemical Properties
A comparison of key properties is summarized below:
*Estimated based on structural analogs.
Biological Activity
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. Boronic acids are known for their ability to interact with diols, which makes them valuable in biochemical applications, including enzyme inhibition and the development of fluorescent probes.
The compound features a boronic acid functional group, which enables it to form reversible covalent bonds with cis-diols found in carbohydrates. This property is exploited in various biological applications, including the selective targeting of glycoproteins and cancer cells.
1. Anticancer Properties
Recent studies have highlighted the potential of boronic acids, including derivatives like this compound, as anticancer agents. For instance, research indicates that aryl boronic acids can selectively label cancer cell lines, such as HepG2 (a liver carcinoma cell line), at low concentrations (0.5–10 μM) while showing minimal interaction with normal fibroblast cells (COS-7) . This selectivity suggests that these compounds could serve as effective imaging agents or therapeutic options in cancer treatment.
The mechanism by which boronic acids exert their biological effects often involves the inhibition of proteasome activity and modulation of cellular signaling pathways. For example, certain boronic acid derivatives have been shown to inhibit the activity of proteasome enzymes, which are crucial for regulating protein degradation and cellular homeostasis . This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancer cells.
Case Study 1: Selective Targeting of Cancer Cells
A study demonstrated that a specific aryl boronic acid derivative was able to selectively label HepG2 cells while sparing normal fibroblast cells. The compound's ability to interact with overexpressed carbohydrates on cancer cells facilitated this selectivity, making it a promising candidate for targeted cancer therapies .
Case Study 2: Inhibition of Glycosylated Enzymes
Another investigation focused on the use of boronic acids for the immobilization and selective enrichment of glycosylated enzymes. The study revealed that functionalized boronic acid-modified nanoparticles could effectively capture glycoproteins from complex biological samples, indicating their utility in biochemical assays and potential therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BNO₃ |
| Molecular Weight | 193.01 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Anticancer Activity | Selective against HepG2 cells |
| IC₅₀ (HepG2) | 1 μM |
Q & A
Synthesis and Purification
Basic: Q. Q1. What are the optimal synthetic routes for synthesizing {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid, considering challenges in boronic acid synthesis? A1. The synthesis typically involves multi-step processes:
- Step 1: Introduce the methylcarbamoyl group via carbamate or urea formation. For example, coupling methyl isocyanate with an amine-functionalized phenylboronic acid precursor using coupling agents like EDCI/HOBt .
- Step 2: Protect reactive groups (e.g., using Boc protection for amines) to prevent side reactions during boronation .
- Step 3: Boronation via Miyaura borylation (Pd-catalyzed cross-coupling) or direct electrophilic substitution .
Challenges: Boronic acids often form boroxins (trimers) under dehydration, requiring careful moisture control. Purification via silica gel chromatography may lead to irreversible binding; alternatives include recrystallization or aqueous extraction .
Advanced: Q. Q2. How can regioselectivity and yield be optimized in the introduction of the methylcarbamoyl group to the phenylboronic acid scaffold? A2.
- Regioselectivity: Use steric directing groups (e.g., bulky substituents) or meta-directing catalysts to favor substitution at the 4-position.
- Yield enhancement: Employ microwave-assisted synthesis for faster reaction kinetics or flow chemistry for controlled mixing and temperature .
- Analytical validation: Monitor intermediates via B NMR to track boronic acid stability and confirm substitution patterns .
Analytical Characterization
Basic: Q. Q3. What analytical methods are recommended for purity assessment of this compound? A3.
- LC-MS/MS: Detects impurities down to 1 ppm, validated for boronic acids using a C18 column and mobile phases with 0.1% formic acid. Quantify via external calibration curves .
- H/B NMR: Confirm structural integrity and detect boroxin formation (e.g., B NMR peaks at ~30 ppm for boroxins vs. ~10 ppm for monomeric boronic acids) .
Advanced: Q. Q4. How can researchers resolve contradictions in spectroscopic data for boronic acid derivatives? A4.
- X-ray crystallography: Definitive structural assignment resolves ambiguities in NMR or MS data. For example, supramolecular interactions (e.g., hydrogen bonding) observed in crystal structures explain unexpected stability .
- DFT calculations: Predict C or N chemical shifts to validate proposed tautomeric forms or protonation states .
Mechanistic and Biological Studies
Basic: Q. Q5. What experimental designs are suitable for evaluating the inhibitory activity of this compound against viral polymerases? A5.
- Enzyme assays: Use fluorescence-based polymerase activity assays (e.g., HCV NS5B) with IC determination. Include positive controls like dasabuvir derivatives .
- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to the Palm domain of polymerases .
Advanced: Q. Q6. How can structure-activity relationships (SAR) be systematically explored for boronic acid-based inhibitors? A6.
- Derivatization: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at the 3-methyl or carbamoyl positions.
- Crystallographic analysis: Co-crystallize inhibitors with target enzymes (e.g., HCV NS5B) to identify key interactions (e.g., hydrogen bonds with Asp318) .
- Free energy perturbation (FEP): Computational modeling predicts substituent effects on binding free energy .
Stability and Reactivity
Basic: Q. Q7. What are the critical factors affecting the stability of this compound in solution? A7.
- pH control: Store in mildly acidic conditions (pH 4–6) to minimize protodeboronation. Avoid basic conditions that accelerate hydrolysis .
- Solvent choice: Use aprotic solvents (e.g., THF, DMF) with 1–5% water to balance solubility and stability .
Advanced: Q. Q8. How can the protodeboronation mechanism of this compound be studied under varying conditions? A8.
- Kinetic isotope effects (KIE): Compare reaction rates in HO vs. DO to identify proton transfer steps.
- Electrospray ionization mass spectrometry (ESI-MS): Capture transient intermediates (e.g., boronate esters) during degradation .
Applications in Drug Development
Advanced: Q. Q9. What strategies improve the metabolic stability of boronic acid-based drug candidates? A9.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
